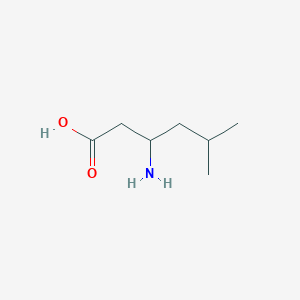

3-Amino-5-methylhexanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)3-6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYMSIKVLAPCAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369992 | |

| Record name | 3-Amino-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3653-34-7 | |

| Record name | 3-Amino-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-beta -Homoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-3-Amino-5-methylhexanoic acid biological activity

As a Senior Application Scientist, understanding the precise pharmacological profile and mechanistic behavior of a molecule is paramount to successful drug development and clinical translation. This technical guide provides an in-depth analysis of the biological activity of (S)-3-Amino-5-methylhexanoic acid , universally known as Pregabalin .

By dissecting its molecular interactions, electrophysiological effects, and pharmacokinetic profile, this whitepaper establishes a comprehensive framework for researchers investigating gabapentinoids and voltage-gated calcium channel (VGCC) modulators.

Molecular Mechanism of Action

(S)-3-Amino-5-methylhexanoic acid is a lipophilic, structural analogue of the inhibitory neurotransmitter γ -aminobutyric acid (GABA)[1]. However, its biological activity is entirely independent of GABAergic systems; it does not bind to GABAA or GABAB receptors, nor does it alter GABA metabolism[1][2].

The primary molecular target of pregabalin is the α2δ auxiliary subunit (specifically the α2δ−1 and α2δ−2 isoforms) of high-voltage-activated calcium channels (such as CaV1.2, CaV2.1, and CaV2.2) located in the central nervous system[3][4][5].

Binding to the α2δ subunit exerts a dual effect:

-

Acute Modulation: It alters the intrinsic activation and inactivation kinetics of the channel, reducing the open probability during membrane depolarization[6].

-

Chronic Trafficking: It disrupts the intracellular trafficking and plasma membrane expression of the pore-forming α1 subunit[5][7].

Consequently, pregabalin attenuates the depolarization-induced influx of Ca2+ into presynaptic nerve terminals[3]. This reduction in intracellular calcium transients directly inhibits the vesicular fusion machinery, dampening the synaptic release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P[1][3]. This targeted suppression of neuronal hyper-excitability underpins its clinical efficacy as an anticonvulsant, anxiolytic, and analgesic[3].

Pregabalin Mechanism of Action on Voltage-Gated Calcium Channels.

Receptor Affinity and Binding Kinetics

Pregabalin exhibits potent and highly selective binding to α2δ subunits. Unlike older gabapentinoids, it demonstrates superior linear pharmacokinetics and a highly optimized binding profile[1][8].

Table 1: Comparative Binding Affinities ( Kd ) of Gabapentinoids

| Compound | Target Subunit | Kd (nM) | Reference Model |

| Pregabalin | Porcine α2δ−1 | 6.0 ± 1.3 | Recombinant Expression[8] |

| Pregabalin | Human α2δ−2 | 7.2 ± 1.1 | Recombinant Expression[8] |

| Gabapentin | Human α2δ−1 | ~59.0 | Native Tissue[9] |

| Mirogabalin | Human α2δ−1 | 13.5 | Native Tissue[9] |

Protocol 1: Radioligand Binding Assay for α2δ Subunits

To accurately quantify the binding affinity ( Kd ) and maximum receptor density ( Bmax ) of pregabalin, a self-validating radioligand binding assay must be employed.

-

Step 1: Membrane Preparation. Homogenize mammalian cells expressing recombinant human α2δ−1 in a cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Causality: Cold temperatures and protease inhibitors preserve the native 3D conformation of the α2δ extracellular domains, preventing proteolytic degradation.

-

Step 2: Equilibrium Incubation. Incubate 50 µg of membrane protein with varying concentrations of [3H] -Pregabalin (0.5 to 100 nM) at 25°C for 60 minutes. Causality: This specific time-temperature matrix ensures the binding reaction reaches thermodynamic equilibrium without risking thermal denaturation of the receptor.

-

Step 3: Self-Validation (Non-specific Binding Control). Run a parallel set of samples containing an excess (10 µM) of unlabeled L-isoleucine or gabapentin. Causality: Unlabeled ligand saturates all specific α2δ sites. Subtracting the radioactive signal of this control from the total binding yields the specific binding, ensuring the data is not skewed by ligand adhering to lipids or plastics.

-

Step 4: Rapid Filtration. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand. Rapid washing with ice-cold buffer traps the receptor-ligand complexes while preventing complex dissociation (off-rate preservation).

-

Step 5: Quantification. Immerse filters in scintillation fluid and quantify using a liquid scintillation counter. Analyze data using non-linear regression to derive Kd .

Electrophysiological Profiling

Pregabalin's ability to modulate calcium currents is best observed through whole-cell patch-clamp electrophysiology. It effectively reduces the amplitude of CaV2.1 (P/Q-type) and CaV1.2 currents without completely abolishing them, which explains its favorable safety profile compared to direct channel blockers[5][6].

Whole-Cell Patch-Clamp Electrophysiology Workflow for VGCCs.

Protocol 2: Patch-Clamp Analysis of CaV2.1 Currents

-

Step 1: Cell Preparation. Utilize SH-SY5Y neuroblastoma cells transiently co-transfected with human CaV2.1, β2 , and α2δ−1 subunits[7]. Causality: Recombinant expression in a controlled cell line isolates the specific channel kinetics, eliminating background noise from endogenous mixed-channel populations.

-

Step 2: Solution Formulation. Use an extracellular bath solution containing 10 mM Ba2+ instead of Ca2+ . Causality: Barium is highly permeable through VGCCs but does not trigger Calcium-Dependent Inactivation (CDI). This allows the investigator to isolate and measure pure voltage-dependent gating kinetics[5].

-

Step 3: Configuration & Quality Control. Establish a giga-ohm seal (>1 G Ω ) and rupture the membrane to achieve whole-cell configuration. Validation: Continuously monitor series resistance ( Rs ). If Rs fluctuates by more than 20% during the experiment, discard the cell. This ensures that changes in current amplitude are strictly drug-induced, not artifacts of a degrading patch seal.

-

Step 4: Voltage Protocol. Hold the cell at a resting membrane potential of -75 mV. Apply 100 ms depolarizing voltage steps from -70 mV to +20 mV in 10 mV increments. Causality: Holding at -75 mV ensures the vast majority of channels are in the closed, resting state, ready to be recruited upon depolarization[6].

-

Step 5: Drug Application. Perfuse pregabalin (10 to 500 µM) into the bath until a steady-state block is observed[6][7]. Follow with a washout phase using a control buffer. Validation: The washout phase must demonstrate partial or full recovery of the current. This proves the reduction was due to reversible receptor binding and not irreversible channel rundown or cell death.

Pharmacokinetics and Clinical Translation

The translation of pregabalin's biological activity into clinical efficacy is heavily dependent on its highly predictable pharmacokinetic (PK) profile. Unlike gabapentin, which exhibits saturable absorption via the L-amino acid transporter (LAT1), pregabalin demonstrates linear, dose-proportional PK across its entire therapeutic range (75 to 600 mg/day)[1][10].

Table 2: Clinical Pharmacokinetic Parameters of Pregabalin

| Parameter | Value | Clinical & Biological Significance |

| Oral Bioavailability | ≥ 90% | Absorption is non-saturable and independent of food intake, ensuring highly predictable systemic exposure[1][11]. |

| Tmax (Fasted) | 0.7 - 1.5 hours | Rapid absorption correlates with a fast onset of action for acute neuropathic pain and anxiety[10][11]. |

| Protein Binding | < 1% | Because it does not bind to plasma proteins, pregabalin carries a near-zero risk of displacement-based drug-drug interactions[1][10]. |

| Elimination Half-Life | 6.3 hours | Necessitates BID (twice daily) or TID (three times daily) dosing for immediate-release (IR) formulations to maintain steady-state receptor occupancy[1][12]. |

| Metabolism & Excretion | Renal (Unchanged) | Negligible hepatic metabolism (<2%). It is excreted unchanged in the urine, requiring strict dose adjustments linearly proportional to creatinine clearance in renally impaired patients[1][13]. |

References

-

Pregabalin Uses, Interactions & Mechanism of Action. Study.com. Available at: [Link]

-

Taylor, C. P., et al. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research. Available at: [Link]

-

Pregabalin. Wikipedia. Available at: [Link]

-

What is the mechanism of Pregabalin? PatSnap Synapse. Available at: [Link]

-

Effects of Gabapentin and Pregabalin on Calcium Homeostasis: Implications for Physical Rehabilitation of Musculoskeletal Tissues. IU Indianapolis ScholarWorks. Available at: [Link]

-

Office of Clinical Pharmacology Review: Lyrica. U.S. Food and Drug Administration (FDA). Available at: [Link]

-

Li, Z., et al. (2011). Pregabalin is a potent and selective ligand for alpha(2)delta-1 and alpha(2)delta-2 calcium channel subunits. European Journal of Pharmacology. Available at: [Link]

-

Pregabalin Controlled-Release Pharmacokinetics in Healthy Volunteers. Clinical Drug Investigation (Ovid). Available at: [Link]

-

Population pharmacokinetics of pregabalin in healthy subjects and patients with post-herpetic neuralgia or diabetic peripheral neuropathy. British Journal of Clinical Pharmacology (PMC). Available at: [Link]

-

Cross, A. L., et al. (2024). Pregabalin. StatPearls - NCBI Bookshelf. Available at: [Link]

-

Di Guilmi, M. N., et al. (2011). Pregabalin Modulation of Neurotransmitter Release Is Mediated by Change in Intrinsic Activation/Inactivation Properties of Cav2.1 Calcium Channels. Journal of Pharmacology and Experimental Therapeutics (PMC). Available at: [Link]

-

Smooth Muscle Cell α2δ-1 Subunits Are Essential for Vasoregulation by CaV1.2 Channels. Circulation Research (AHA Journals). Available at: [Link]

-

In vivo imaging reveals that pregabalin inhibits cortical spreading depression and propagation to subcortical brain structures. Scholarly Publications Leiden University. Available at: [Link]

-

Field, M. J., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

Sources

- 1. Pregabalin - Wikipedia [en.wikipedia.org]

- 2. Pregabalin Uses, Interactions & Mechanism of Action | Study.com [study.com]

- 3. What is the mechanism of Pregabalin? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. Pregabalin Modulation of Neurotransmitter Release Is Mediated by Change in Intrinsic Activation/Inactivation Properties of Cav2.1 Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 8. researchgate.net [researchgate.net]

- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 10. Pregabalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. ovid.com [ovid.com]

- 13. Population pharmacokinetics of pregabalin in healthy subjects and patients with post-herpetic neuralgia or diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Applications of (R)-3-Amino-5-methylhexanoic Acid (D-β-Homoleucine)

Executive Summary & Chemical Identity

(R)-3-Amino-5-methylhexanoic acid (CAS: 91298-67-8), frequently referred to as D-β-homoleucine , is a non-proteinogenic chiral β-amino acid[1]. With the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol , it is characterized by the insertion of an additional methylene carbon between the amino group and the carboxylate moiety[2].

Unlike standard α-amino acids, which are highly susceptible to enzymatic cleavage, the unique backbone of D-β-homoleucine fundamentally alters the steric and electronic landscape of any peptide into which it is incorporated. This makes it an indispensable building block for advanced drug development, peptidomimetic engineering, and the synthesis of complex active pharmaceutical ingredients (APIs).

Mechanistic Importance in Advanced Therapeutics

Peptidomimetics and Foldamer Engineering

The primary application of D-β-homoleucine lies in the synthesis of β-peptides and foldamers. When oligomerized, β-amino acids fold into highly stable, predictable secondary structures—most notably the 14-helix[3].

-

Causality of Proteolytic Resistance : The extra methylene group in D-β-homoleucine disrupts the standard hydrogen-bonding registry recognized by natural proteases. Because the active sites of human peptidases have evolved exclusively to hydrolyze the precise spacing of α-peptide bonds, the altered geometry of β-peptides creates a profound steric clash, rendering them virtually immune to metabolic degradation[4]. This allows for the development of peptide-based drugs with significantly extended in vivo half-lives.

Combinatorial Chemistry and Molecular Data Storage

Beyond traditional pharmacology, the unique steric profile of D-β-homoleucine is leveraged in multicomponent reactions (MCRs), such as the Ugi four-component reaction. Recent breakthroughs have utilized these combinatorial libraries for non-biological molecular data storage, where the unique mass-spectrometry fingerprints of synthesized compounds (including those utilizing β-homoleucine) act as binary code to store digital information[5].

Chiral API Synthesis

As an enantiomerically pure precursor, (R)-3-amino-5-methylhexanoic acid is utilized to introduce specific chiral centers into small-molecule APIs. Its structural similarity to compounds like Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) makes it a valuable scaffold for investigating enantioselective binding behavior in neurological target receptors[6].

Retrosynthetic Analysis & Synthetic Strategies

The synthesis of enantiopure β-amino acids demands strict control over stereocenter integrity. Two primary pathways dictate the modern synthesis of D-β-homoleucine:

-

The Arndt-Eistert Homologation (Laboratory/Pilot Scale) : The gold standard for converting commercially available D-Leucine into D-β-homoleucine[7]. It guarantees the retention of the (R)-stereocenter.

-

Biocatalytic Resolution (Industrial Scale) : Utilizes enzymes such as penicillin amidase or β-alanine-pyruvate transaminase to resolve racemic mixtures of β-homoleucine into pure enantiomers via highly selective enzymatic cleavage or transamination[8][9].

Caption: Workflow of the Arndt-Eistert homologation converting α-amino acids to β-amino acids.

Detailed Experimental Protocols

Protocol 1: Synthesis of Fmoc-D-β-Homoleucine via Arndt-Eistert Homologation

This protocol is a self-validating system designed to prevent racemization via strict thermal and chemical checkpoints[4][10][11].

Step 1: Mixed Anhydride Formation (Activation)

-

Dissolve 1.0 eq of Fmoc-D-Leucine in anhydrous THF (0.2 M) under an inert argon atmosphere.

-

Cool the reaction vessel to strictly -15 °C using an ice-salt bath.

-

Causality: Maintaining -15 °C is critical. Higher temperatures promote the formation of an oxazolone intermediate, which rapidly tautomerizes and leads to the racemization of the (R)-stereocenter.

-

-

Add 1.1 eq of N-methylmorpholine (NMM), followed by the dropwise addition of 1.1 eq of isobutyl chloroformate (IBCF). Stir for 15 minutes.

Step 2: Diazoketone Synthesis

-

In a separate specialized, scratch-free flask (to prevent unintended detonation), prepare a solution of diazomethane in diethyl ether.

-

Slowly cannulate the diazomethane solution (excess, ~3.0 eq) into the mixed anhydride solution at -15 °C.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The diazoketone intermediate will appear as a distinct, bright yellow spot that is UV-active.

-

Step 3: Wolff Rearrangement

-

Concentrate the crude diazoketone under reduced pressure and redissolve in a mixture of 1,4-dioxane and water (10:1 v/v).

-

Causality: Water acts as the essential nucleophilic trap. Without it, the highly reactive ketene intermediate will dimerize or react with the solvent[11].

-

-

Add 0.1 eq of silver benzoate (AgPhCOO) and subject the mixture to gentle heating (or microwave irradiation at 60 seconds)[10].

-

The reaction is complete when the evolution of nitrogen gas (N₂) ceases. Filter through Celite, concentrate, and purify via silica gel chromatography to yield Fmoc-D-β-homoleucine.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

When incorporating Fmoc-D-β-homoleucine into a peptide chain, standard coupling reagents (like HBTU) often fail due to the increased steric bulk of the β-branched side chain.

-

Coupling : Use HATU (1.1 eq relative to the amino acid) and DIPEA (3.0 eq) in DMF[12].

-

Causality: HATU generates a highly reactive 7-aza-OBt ester intermediate, which overcomes the steric hindrance of the β-carbon, ensuring complete amide bond formation.

-

-

Deprotection : Standard 20% piperidine in DMF.

-

Cleavage : TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

Quantitative Data & Comparative Analysis

The selection of a synthetic route depends heavily on the required scale and stereochemical purity. Below is a comparative analysis of the primary methodologies for synthesizing β-homoleucine derivatives.

| Synthesis Methodology | Typical Yield | Enantiomeric Excess (ee) | Scalability | Key Reagents/Catalysts | Safety Profile |

| Arndt-Eistert Homologation | 75 - 85% | > 99% (Retention) | Lab to Pilot | Diazomethane, AgPhCOO | High Risk (Explosive intermediates) |

| Aza-Michael Addition | 60 - 70% | 85 - 95% | Pilot | Chiral Thiourea Catalysts | Moderate |

| Biocatalytic Resolution | ~ 45% (Max 50%) | > 99% | Industrial | Penicillin Amidase / Transaminase | Very Safe (Aqueous, ambient) |

Structural Logic of Proteolytic Resistance

Caption: Logical flow demonstrating how β-amino acid incorporation confers proteolytic resistance.

References

-

AChemBlock. "(R)-3-amino-5-methylhexanoic acid 98% | CAS: 91298-67-8". AChemBlock Catalog.

-

PubChem. "(R)-3-Amino-5-methyl-hexanoic acid". National Center for Biotechnology Information.

-

BRENDA Enzyme Database. "Information on EC 3.5.1.11 - penicillin amidase".

-

Nature Communications (via NIH). "Multicomponent molecular memory".

-

Smolecule. "Buy Boc-L-beta-homoleucine | 132549-43-0".

-

BRENDA Enzyme Database. "Information on EC 2.6.1.18 - beta-alanine-pyruvate transaminase".

-

ChemRxiv. "Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade".

-

BenchChem. "A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters".

-

ResearchGate. "Convenient and efficient synthesis of Boc‐/Z‐/Fmoc‐β‐amino acids employing N‐protected α‐amino acid fluorides".

-

ASBMB. "Water takes center stage". American Society for Biochemistry and Molecular Biology.

-

Researcher.life. "Beta-amino Acid Residues Research Articles".

Sources

- 1. (R)-3-amino-5-methylhexanoic acid 98% | CAS: 91298-67-8 | AChemBlock [achemblock.com]

- 2. (R)-3-Amino-5-methyl-hexanoic acid | C7H15NO2 | CID 6934243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Multicomponent molecular memory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy Boc-L-beta-homoleucine | 132549-43-0 [smolecule.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Information on EC 3.5.1.11 - penicillin amidase and Organism(s) Escherichia coli and UniProt Accession P06875 - BRENDA Enzyme Database [brenda-enzymes.org]

- 9. Information on EC 2.6.1.18 - beta-alanine-pyruvate transaminase - BRENDA Enzyme Database [brenda-enzymes.org]

- 10. researchgate.net [researchgate.net]

- 11. Water takes center stage [asbmb.org]

- 12. 2450-71-7 | Prop-2-yn-1-amine | Rasagiline Related | Ambeed.com [ambeed.com]

3-Amino-5-methylhexanoic acid as a GABA analogue

An In-depth Technical Guide to 3-Amino-5-methylhexanoic Acid as a GABA Analogue

Abstract

This technical guide provides a comprehensive exploration of 3-Amino-5-methylhexanoic acid, known pharmaceutically as Pregabalin. While structurally classified as a γ-aminobutyric acid (GABA) analogue, its mechanism of action deviates significantly from direct interaction with GABAergic systems. This document will deconstruct its chemical synthesis, elucidate its true molecular target through a series of validation-focused experimental protocols, and detail its pharmacological evaluation. We will delve into the causality behind experimental design, offering field-proven insights for researchers, scientists, and drug development professionals. The guide culminates in a comparative analysis with other GABA analogues, positioning 3-Amino-5-methylhexanoic acid within the broader context of neuromodulatory therapeutics.

Introduction: The GABA Analogue Framework

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][2] A deficiency in GABAergic signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1][3] Consequently, therapeutic strategies often aim to enhance GABAergic inhibition. GABA analogues are a class of compounds designed to mimic the structure of GABA, with the initial hypothesis that they would directly modulate the GABA system.

3-Amino-5-methylhexanoic acid is a prototypical example. It is a structural derivative of GABA, specifically the (S)-enantiomer, (3S)-3-(aminomethyl)-5-methylhexanoic acid, is the pharmacologically active form known as Pregabalin.[4][5][6][7] However, extensive research has revealed a compelling mechanistic twist: despite its lineage, its therapeutic efficacy is not derived from direct interactions with GABA receptors or metabolic enzymes. This guide will demonstrate that its primary mechanism involves high-affinity binding to the α2δ subunit of voltage-gated calcium channels (VGCCs), a discovery that has reshaped our understanding of this important therapeutic agent.[4][7]

Physicochemical Profile and Stereoselective Synthesis

The therapeutic activity of 3-Amino-5-methylhexanoic acid is critically dependent on its stereochemistry. The (S)-enantiomer exhibits the desired pharmacological activity, while the (R)-enantiomer is significantly less active.[5][8][9] This necessitates a robust stereoselective synthesis or an efficient resolution process.

Key Physicochemical Data

A summary of the essential properties of (S)-3-Amino-5-methylhexanoic acid is presented below. Its zwitterionic nature at physiological pH influences its solubility and lack of a strong chromophore presents challenges for certain analytical techniques.[10][11]

| Property | Value | Source |

| Chemical Name | (3S)-3-(aminomethyl)-5-methylhexanoic acid | [4] |

| Molecular Formula | C₈H₁₇NO₂ | [11] |

| Molecular Weight | 159.23 g/mol | [4][11] |

| CAS Number | 148553-50-8 | [4] |

| Appearance | White to off-white crystalline solid | [4] |

| Protein Binding | <1% | [7] |

| Metabolism | Less than 2% is metabolized | [7] |

| Excretion | Primarily via kidneys | [7] |

Synthesis Pathway: Resolution of Racemic Mixture

While multiple synthetic routes exist, including asymmetric hydrogenation, a common and scalable approach involves the resolution of the racemic (±)-3-(aminomethyl)-5-methylhexanoic acid.[6] This is achieved by forming diastereomeric salts with a chiral resolving agent, such as (S)-mandelic acid. The differential solubility of these salts allows for the separation and subsequent isolation of the desired (S)-enantiomer.[5][12]

Rationale for Method Selection: This resolution method is often favored in industrial settings due to its cost-effectiveness and high diastereomeric and enantiomeric purity of the final product. The choice of solvent is critical; an alcohol-water mixture is frequently used to optimize the differential crystallization of the desired diastereomeric salt.[5][12]

Caption: Workflow for the resolution of racemic 3-Amino-5-methylhexanoic acid.

Deconstructing the Mechanism of Action: A Process of Elimination

To establish the authoritative mechanism of action, a rigorous scientific approach requires not only identifying the correct target but also experimentally excluding plausible alternatives. Given its name and structure, the most logical initial hypotheses involve direct interaction with the GABA system. Here, we outline the self-validating protocols to test and disprove these hypotheses.

Hypothesis 1 (Disproven): Direct GABA Receptor Agonism

The primary hypothesis for a GABA analogue is that it binds to and activates GABA receptors (GABA-A or GABA-B). This can be definitively tested using competitive radioligand binding assays.

Experimental Protocol 1: GABA Receptor Competitive Binding Assay

-

Objective: To determine if 3-Amino-5-methylhexanoic acid binds to GABA-A or GABA-B receptors.

-

Principle: This assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from its receptor site in brain membrane preparations. A lack of displacement indicates no direct binding competition.[13]

-

Materials:

-

Methodology:

-

Prepare rat brain membranes and resuspend in ice-cold incubation buffer.

-

Set up assay tubes in triplicate:

-

Total Binding: Membranes + Radioligand.

-

Non-specific Binding: Membranes + Radioligand + high concentration of unlabeled GABA (e.g., 1 mM).

-

Test Compound: Membranes + Radioligand + varying concentrations of 3-Amino-5-methylhexanoic acid.

-

-

Incubate tubes at 4°C for a defined period (e.g., 20 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash filters rapidly with ice-cold buffer.

-

Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis & Expected Outcome: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Unlabeled GABA will produce a sigmoidal dose-response curve. For 3-Amino-5-methylhexanoic acid, no significant displacement of the radioligand is expected , demonstrating it does not bind to the GABA-A or GABA-B receptor agonist sites.[4][7]

Hypothesis 2 (Disproven): Inhibition of GABA Metabolism

Another plausible mechanism is the elevation of synaptic GABA levels by inhibiting the primary catabolic enzyme, GABA transaminase (GABA-T). This is the mechanism of another GABA analogue, Vigabatrin.[15]

Experimental Protocol 2: In Vitro GABA Transaminase (GABA-T) Inhibition Assay

-

Objective: To determine if 3-Amino-5-methylhexanoic acid inhibits the activity of the GABA-T enzyme.

-

Principle: This is a coupled-enzyme spectrophotometric assay. GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde. A second enzyme, succinic semialdehyde dehydrogenase (SSADH), oxidizes this product, leading to the reduction of NADP⁺ to NADPH. The increase in NADPH is monitored by the change in absorbance at 340 nm.[16][17]

-

Materials:

-

Purified GABA-T (e.g., from porcine brain)

-

GABA, α-ketoglutarate, NADP⁺, SSADH

-

Test Compound: (S)-3-Amino-5-methylhexanoic acid

-

Positive Control: Vigabatrin

-

Assay Buffer (e.g., Potassium Pyrophosphate, pH 8.6)

-

96-well UV-transparent microplate and a microplate reader

-

-

Methodology:

-

Prepare a reaction mixture containing buffer, α-ketoglutarate, NADP⁺, and SSADH.

-

To wells of the microplate, add the reaction mixture.

-

Add varying concentrations of 3-Amino-5-methylhexanoic acid, Vigabatrin, or vehicle control.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding GABA to all wells.

-

Immediately place the plate in the reader and monitor the increase in absorbance at 340 nm over time.

-

-

Data Analysis & Expected Outcome: Calculate the initial reaction velocity (rate) for each concentration. Plot the percent inhibition versus the log inhibitor concentration to determine the IC₅₀ value. Vigabatrin will show potent, time-dependent inhibition. For 3-Amino-5-methylhexanoic acid, no significant inhibition of GABA-T activity is expected .[18]

Caption: Logical workflow for disproving direct GABAergic mechanisms.

The Authoritative Mechanism: α2δ Subunit of Voltage-Gated Calcium Channels

With direct GABAergic mechanisms excluded, research identified the true target: the α2δ (alpha-2-delta) auxiliary subunit of presynaptic voltage-gated calcium channels (VGCCs).[7]

-

Role of VGCCs: In presynaptic terminals, the influx of calcium through VGCCs is the critical trigger for the fusion of synaptic vesicles with the membrane and the subsequent release of neurotransmitters.

-

Modulation by 3-Amino-5-methylhexanoic Acid: By binding to the α2δ-1 and α2δ-2 subunits, the compound is thought to induce a conformational change that reduces calcium influx upon neuronal depolarization.[7] This does not block the channel entirely but rather modulates its function.

-

Downstream Effect: The reduced presynaptic calcium influx leads to a decrease in the release of several excitatory neurotransmitters, most notably glutamate, substance P, and noradrenaline. This reduction in excitatory signaling is the basis for its anticonvulsant, analgesic, and anxiolytic effects.[4]

Caption: Mechanism of action via modulation of the α2δ subunit of VGCCs.

Pharmacological Evaluation: From Bench to Preclinical Models

Demonstrating the therapeutic potential of 3-Amino-5-methylhexanoic acid requires a tiered approach, starting with cellular assays to confirm the downstream effects of its mechanism and progressing to in vivo models to establish efficacy.

In Vitro Confirmation: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents in a single neuron, providing high-resolution evidence of changes in synaptic transmission.

Experimental Protocol 3: Recording of Spontaneous Excitatory Postsynaptic Currents (sEPSCs)

-

Objective: To demonstrate that 3-Amino-5-methylhexanoic acid reduces presynaptic excitatory neurotransmitter release.

-

Principle: By "clamping" the voltage of a postsynaptic neuron, one can measure the small electrical currents (sEPSCs) that result from the spontaneous release of glutamate from presynaptic terminals. A decrease in the frequency of these events indicates a presynaptic mechanism of action.[19]

-

Methodology:

-

Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.

-

Identify a target neuron under a microscope and establish a whole-cell patch-clamp configuration using a glass micropipette.

-

Hold the neuron at a negative potential (e.g., -70 mV) to isolate inward glutamatergic currents.

-

Record baseline sEPSC activity for a stable period (e.g., 5-10 minutes).

-

Perfuse the bath with a known concentration of (S)-3-Amino-5-methylhexanoic acid.

-

Continue recording to observe the effect of the compound on sEPSC frequency and amplitude.

-

-

Data Analysis & Expected Outcome: Analysis of the recording traces will show a significant decrease in the frequency of sEPSCs after application of the compound, with little to no change in sEPSC amplitude. This signature strongly supports a presynaptic mechanism that reduces the probability of neurotransmitter release, consistent with the modulation of VGCCs.

In Vivo Efficacy: Validated Animal Models of Seizures

To test for anticonvulsant properties, standardized and validated animal models are essential. These models mimic different aspects of human epilepsy and provide a robust platform for screening.[20][21]

Experimental Protocol 4: Maximal Electroshock (MES) Seizure Model

-

Objective: To assess efficacy against generalized tonic-clonic seizures.

-

Principle: A brief electrical stimulus delivered via corneal or ear-clip electrodes induces a maximal seizure characterized by a tonic hindlimb extension. Protection is defined as the abolition of this endpoint.[20][22]

-

Methodology:

-

Administer the test compound (or vehicle) to rodents (mice or rats) via the desired route (e.g., intraperitoneal, oral).

-

After a predetermined time for drug absorption, apply a suprathreshold electrical stimulus (e.g., 50-60 Hz for 0.2s).

-

Observe the animal for the presence or absence of tonic hindlimb extension.

-

Test multiple dose groups to determine the median effective dose (ED₅₀).

-

-

Relevance: The MES test is highly predictive of efficacy for generalized tonic-clonic seizures in humans.

Experimental Protocol 5: Subcutaneous Pentylenetetrazole (scPTZ) Model

-

Objective: To assess efficacy against myoclonic and absence seizures.

-

Principle: The chemoconvulsant pentylenetetrazole (PTZ) is a non-competitive GABA-A receptor antagonist. At a convulsive dose, it induces clonic seizures. Protection is defined as the absence of a clonic seizure lasting for a set duration (e.g., 5 seconds).[20]

-

Methodology:

-

Pre-treat animals with the test compound or vehicle.

-

After the appropriate absorption time, administer a subcutaneous injection of PTZ at its convulsive dose (e.g., 85 mg/kg in mice).

-

Observe the animals for a 30-minute period for the onset of clonic seizures.

-

Determine the ED₅₀ for protection against the seizure endpoint.

-

-

Relevance: This model identifies compounds that can raise the seizure threshold and is predictive of efficacy against non-convulsive seizure types.

Summary of Expected Efficacy in Preclinical Models

| Model | Seizure Type Mimicked | Expected Efficacy of 3-Amino-5-methylhexanoic acid |

| Maximal Electroshock (MES) | Generalized tonic-clonic | Active |

| sc Pentylenetetrazole (scPTZ) | Myoclonic, Absence | Active |

| Amygdala Kindling | Focal to bilateral tonic-clonic | Active |

Comparative Analysis and Future Perspectives

Understanding 3-Amino-5-methylhexanoic acid requires placing it in context with other GABA analogues.

| Compound | Structural Class | Primary Mechanism of Action | Therapeutic Use |

| 3-Amino-5-methylhexanoic acid | GABA Analogue | Binds to α2δ subunit of VGCCs | Anticonvulsant, Neuropathic Pain, Anxiolytic |

| Gabapentin | GABA Analogue | Binds to α2δ subunit of VGCCs | Anticonvulsant, Neuropathic Pain |

| Vigabatrin | GABA Analogue | Irreversible inhibitor of GABA-T | Anticonvulsant (refractory epilepsy) |

| Baclofen | GABA Analogue | Selective GABA-B receptor agonist | Spasticity, Muscle Relaxant |

This comparison highlights the mechanistic diversity within a structurally similar class of compounds. While 3-Amino-5-methylhexanoic acid and Gabapentin share a target, they differ in pharmacokinetic profiles and binding affinities. In contrast, Vigabatrin and Baclofen act directly on the GABA system but through entirely different means (metabolism vs. receptor agonism).

Future research in this area focuses on developing analogues with improved pharmacokinetic properties or selectivity for specific α2δ subunit isoforms, which may offer enhanced efficacy or a more favorable side-effect profile for specific indications.

Conclusion

3-Amino-5-methylhexanoic acid stands as a testament to the serendipitous nature of drug discovery. Conceived from a structural blueprint of the brain's primary inhibitory neurotransmitter, its therapeutic power was ultimately found to reside in a distinct and elegant mechanism: the allosteric modulation of presynaptic calcium channels. By systematically disproving more obvious hypotheses through rigorous, self-validating experimental protocols, the scientific community has built an authoritative understanding of its action. This guide has outlined the key chemical, mechanistic, and pharmacological pillars of this molecule, providing researchers with a robust framework to understand and further investigate this important class of CNS therapeutics.

References

- Application Notes and Protocols for GABA Transaminase Inhibition Assays Using 2-(2-Aminobut-3-enyl)malonic acid - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPbES01mRHq8f8Z-kKwZ-nxoOUP0DfqJidJ1ep8dewcBh9xTCl0DnCUSJwABob5rdgOoZpdyygMz3pccYjFU_kOyS2R12FUxIz3np5CivzEBXsp13uCVEByxIEwizzBa-ulMWIDKeDQJ9ixRu5hD5JGj7HsQjzJGO-C5zNBoyW2XrMTWyq10Cel5JzJwqI66H0FQ-GMjoeBIYjD2nA4Zph5uoW5Kk_05H9fK3GWBxGvHgKN52H_nbZf-sUOuJxeDVDuG7jBUJofBYC8g==]

- Electrophysiological Characterization of GABAergic Neurons in the Ventral Tegmental Area. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIsifCZFQJVPB-Z7aV0n54v1vQP89PDugHOY4IMvNS47gonDmxVUM4P0nowtETyrB9Ve8KlkQZxrDB41fK55z7EdLN6UI_3UpQ_MTMca0G424mA333oi_wMqUrdh-CJ73dFjaOvCuUVk_Hng==]

- Application Notes and Protocols for Measuring GABA Transaminase Inhibition by Phenylethylidenehydrazine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeea242snbOKoZT81VsM6-QDGMA9ZJtEv3zemihrpBra1Dqc8E9styE36SJ8POOsSqrFGPODsE2bE-zBAZTPVp1CKYuofpoNI-ha2HL0Y1O-UIDsqPR3IEuPIXi5sm2jdYrp6aOIqru_711tIeHBLCME824J22iFOmbwnyLUiVpJdHQSvjaa0xlZphlTMUwfWlnLyJUm8SUienI5qakqFL50yIo-4hK_cB5nfh1GR2OzJrRgnN8r-llLHrvMm_UGmhcgqt]

- Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEay4mfxOru-9bp5oTzgBvd_MMrLl0lxbVCNcDMZ713ARwOotPC79Gv9imD64plXQR8VvoTTJnygDfw_yYKbSORKsJkp-Pu6QsCIiNJuj37KRuYI3yVSmqz9a0_Rkvys3xwOFPpfnkFPN6Tq5fifBTexLjFqXN9zn3H6Sz_2r9b3pFnHNXud8dQfxEhLvM4ng==]

- (3S)-3-(aminomethyl)-5-methylhexanoic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbGB-5u0GmbEYW31tL3cGMUKlAUucjX4Av5v0DqzkT0FChlNq8PbYHQDqVf7ad0e7szcgVMoxIy5iDX95TZbiV38sMyUFEfpkaEpQvS7XuIj0LVe-GacekVn0utbH_e_OHODv3wd5hnKGKs8iLkxtcLn4sb5V1221zxo9aFfr6zS9HNE1bUpKkWFyOULTOuN4lMOwagMg=]

- US5840956A - Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrKhaeoq2TYGa7AiLxjhds3VoA4lLKRMqRw-sX4kik-mrtxFP3mDsqAAu35NIxkCwGbg1YyooiRlOZtLTPwcsiLbSLP_DLUid45WxK7AwvRx6Re6t9oD2doZLgPnLVKZ7p-xuhMl5B7vg=]

- Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6413723/]

- Molecular and electrophysiological features of GABAergic neurons in the dentate gyrus reveal limited homology with cortical interneurons - Our journal portfolio - PLOS. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0270981]

- Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. [URL: https://www.mdpi.com/1422-0067/24/17/13184]

- (R)-3-AMINO-5-METHYL-HEXANOIC ACID synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/91298-67-8.html]

- ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [URL: https://ijpsr.com/bft-article/animal-models-used-in-the-screening-of-antiepileptic-drugs/]

- US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents. [URL: https://patents.google.

- Electrophysiology of GABAergic transmission to CA1 pyramidal neurons in... | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Electrophysiology-of-GABAergic-transmission-to-CA1-pyramidal-neurons-in-hippocampal_fig1_281283625]

- Electrophysiology of ionotropic GABA receptors - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4524097/]

- 3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo00223a027]

- The electrophysiology properties of the GABAergic neurons in dmLC area.... - ResearchGate. [URL: https://www.researchgate.net/figure/The-electrophysiology-properties-of-the-GABAergic-neurons-in-dmLC-area-A-Whole-cell_fig2_291334900]

- Animal Models of Pharmacoresistant Epilepsy - Oxford Academic. [URL: https://academic.oup.com/book/57173/chapter/456636735]

- New Models for Assessment of Antiseizure Activity - Jasper's Basic Mechanisms of the Epilepsies - NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK578148/]

- Biological actions in vivo and in vitro of two gamma-aminobutyric acid (GABA) analogues: beta-chloro GABA and beta-phenyl GABA - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1179483/]

- Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273200/]

- Characterization of GABA Receptors - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4076089/]

- Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115) - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/bi5012313]

- In vitro GABA-transaminase inhibition assay of selected compounds. - ResearchGate. [URL: https://www.researchgate.net/figure/In-vitro-GABA-transaminase-inhibition-assay-of-selected-compounds_tbl3_272183204]

- Validation and optimisation of human GABA-T activity assay. (A)... - ResearchGate. [URL: https://www.researchgate.net/figure/Validation-and-optimisation-of-human-GABA-T-activity-assay-A-Workflow-for-preparing_fig1_368812678]

- GABA Transaminase Inhibition Induces Spontaneous and Enhances Depolarization-Evoked GABA Efflux via Reversal of the GABA Transporter | Journal of Neuroscience. [URL: https://www.jneurosci.org/content/21/8/2590]

- An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12854903/]

- Pregabalin Related Compound A (25 mg) ((R)-3-(Aminomethyl)-5-methylhexanoic acid). [URL: https://store.usp.org/product/1559629]

- Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - MDPI. [URL: https://www.mdpi.com/1422-0067/24/23/16999]

- Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations - SciELO. [URL: https://www.scielo.br/j/jbchs/a/w5hV69sT9z7x4H4T7C3G8tD/]

- The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8588528/]

- Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4010582/]

- 3-Amino-5-methyl-hexanoic acid, (R)- - Inxight Drugs. [URL: https://drugs.

- Pregabalin - Wikipedia. [URL: https://en.wikipedia.org/wiki/Pregabalin]

- 3-(Aminomethyl)-5-methylhexanoic acid | C8H17NO2 | CID 4715169 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4715169]

- 3653-34-7 | 3-Amino-5-methylhexanoic acid - ChemScene. [URL: https://www.chemscene.com/products/3-Amino-5-methylhexanoic-acid-CS-W021839.html]

- (S)-3-Amino-5-methylhexanoic acid | 22818-43-5 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sxt/sy3h3d67586b]

- (R)-3-Amino-5-methyl-hexanoic acid - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6934243]

- GABAA receptors: structure, function, pharmacology, and related disorders - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9063223/]

- GABAA receptor - Wikipedia. [URL: https://en.wikipedia.org/wiki/GABAA_receptor]

Sources

- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABAA receptor - Wikipedia [en.wikipedia.org]

- 3. Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (3S)-3-(aminomethyl)-5-methylhexanoic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]

- 6. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pregabalin - Wikipedia [en.wikipedia.org]

- 8. store.usp.org [store.usp.org]

- 9. 3-Amino-5-methyl-hexanoic acid, (R)- [drugs.ncats.io]

- 10. Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations [scielo.org.za]

- 11. 3-(Aminomethyl)-5-methylhexanoic acid | C8H17NO2 | CID 4715169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. US5840956A - Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid - Google Patents [patents.google.com]

- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological actions in vivo and in vitro of two gamma-aminobutyric acid (GABA) analogues: beta-chloro GABA and beta-phenyl GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Electrophysiological Characterization of GABAergic Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. ijpsr.com [ijpsr.com]

- 22. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoselective Mechanism of Action of 3-Amino-5-methylhexanoic Acid Enantiomers

Abstract

This technical guide provides a detailed examination of the mechanism of action of the enantiomers of 3-Amino-5-methylhexanoic acid. The pharmacological activity of this compound is known to be highly stereoselective, with the (S)-enantiomer, widely known as pregabalin, being the pharmacologically active agent.[1] This document elucidates the structural and functional basis for this stereoselectivity, focusing on the molecular interactions with the primary target, the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). We will explore the downstream consequences of this interaction, namely the modulation of neurotransmitter release, and contrast the potent activity of the (S)-enantiomer with the significantly weaker activity of its (R)-counterpart.[2][3] Furthermore, this guide presents detailed, field-proven methodologies for researchers to validate these mechanisms, including radioligand binding assays and patch-clamp electrophysiology protocols, underscoring the principles of scientific integrity and experimental causality.

Introduction: The Significance of Chirality

3-Amino-5-methylhexanoic acid is a γ-amino acid (GABA) analogue that exists as two stereoisomers, or enantiomers, due to a chiral center at the C3 position: (S)-3-(aminomethyl)-5-methylhexanoic acid and (R)-3-(aminomethyl)-5-methylhexanoic acid. While structurally mirror images, these molecules are not superimposable, and this seemingly subtle difference in three-dimensional arrangement has profound implications for their biological activity.

The (S)-enantiomer, pregabalin, is a widely prescribed therapeutic agent with potent anticonvulsant, analgesic, and anxiolytic properties.[1][4] It is utilized in the treatment of epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder.[5] Conversely, the (R)-enantiomer is considered largely inactive and is treated as an impurity in the synthesis of pregabalin.[6][7] This stark difference in pharmacological effect underscores the principle that biological systems, being inherently chiral, often interact selectively with only one enantiomer of a chiral drug. This guide will dissect the molecular basis for this critical stereoselectivity.

The Primary Molecular Target: The α2δ-1 Subunit of Voltage-Gated Calcium Channels (VGCCs)

Contrary to what its structural similarity to GABA might suggest, the mechanism of action of 3-Amino-5-methylhexanoic acid is not mediated by GABA receptors.[4] Instead, its effects are attributable to high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels.[8][9]

Structure and Function of VGCCs and the α2δ-1 Subunit

Voltage-gated calcium channels are multi-protein complexes crucial for regulating calcium influx into neurons in response to membrane depolarization. This calcium influx is a critical trigger for a variety of cellular processes, most notably the release of neurotransmitters from presynaptic terminals. The core of the channel is the pore-forming α1 subunit, but its function, trafficking, and kinetics are modulated by auxiliary subunits, including α2δ, β, and γ.[10]

The α2δ-1 subunit is a heavily glycosylated extracellular protein that is anchored to the plasma membrane. It plays a significant role in promoting the trafficking and cell surface expression of the α1 subunit, thereby increasing the density of functional calcium channels at the presynaptic membrane and enhancing calcium currents.[10]

The Role of α2δ-1 in Neuronal Hyperexcitability

In pathological states such as neuropathic pain and epilepsy, the expression of the α2δ-1 subunit is often upregulated in sensory neurons of the dorsal root ganglia (DRG) and in the spinal cord.[10] This upregulation is believed to contribute to neuronal hyperexcitability and excessive neurotransmitter release, leading to the characteristic symptoms of these disorders. By targeting the α2δ-1 subunit, the (S)-enantiomer of 3-Amino-5-methylhexanoic acid acts on a key component of the underlying pathophysiology.

Enantioselective Binding and Mechanism of Action

The therapeutic effects of pregabalin are a direct result of its stereospecific binding to the α2δ-1 subunit. This interaction is not a direct block of the calcium channel pore but rather a modulatory action that leads to a reduction in neurotransmitter release.

Stereospecific Interaction with the α2δ-1 Subunit

The binding of 3-Amino-5-methylhexanoic acid to the α2δ-1 and α2δ-2 subunits is highly dependent on its stereochemistry. The (S)-enantiomer (pregabalin) binds with high affinity, whereas the (R)-enantiomer exhibits significantly lower affinity.

| Enantiomer | Common Name | Relative Binding Affinity (α2δ subunit) | Pharmacological Activity |

| (S)-3-(aminomethyl)-5-methylhexanoic acid | Pregabalin | High | Active |

| (R)-3-(aminomethyl)-5-methylhexanoic acid | R-isomer | ~10-fold weaker than (S)-enantiomer | Largely Inactive |

Table 1: Comparison of the enantiomers of 3-Amino-5-methylhexanoic acid. The (S)-enantiomer is approximately 10 times more potent in its binding to the α2δ subunit than the (R)-enantiomer.[2][3][6]

This difference in binding affinity is the molecular foundation of the drug's activity profile. The specific three-dimensional conformation of the (S)-enantiomer allows for optimal interaction with the binding pocket on the α2δ-1 protein, an interaction the (R)-enantiomer cannot achieve as effectively.

Downstream Consequences: Modulation of Neurotransmitter Release

Binding of the (S)-enantiomer to the α2δ-1 subunit is thought to induce a conformational change in the subunit. While the precise downstream cascade is still under investigation, the prevailing hypothesis is that this binding disrupts the trafficking of the VGCC complex to the presynaptic terminal. This results in a reduced number of functional calcium channels at the cell surface, leading to a decrease in depolarization-evoked calcium influx.[9]

With less calcium entering the presynaptic terminal upon arrival of an action potential, the release of excitatory neurotransmitters is dampened. This includes a reduction in the release of:

-

Glutamate

-

Norepinephrine

-

Substance P

-

Calcitonin gene-related peptide (CGRP)

This reduction in excitatory signaling in key areas of the central nervous system, such as the spinal cord and cortex, is believed to mediate the observed analgesic, anticonvulsant, and anxiolytic effects.[4]

Caption: Stereoselective mechanism of 3-Amino-5-methylhexanoic acid enantiomers.

Experimental Validation and Methodologies

The elucidation of this mechanism of action relies on robust and reproducible experimental techniques. The following protocols are provided as self-validating systems for researchers investigating gabapentinoids.

Radioligand Binding Assays

Causality: This assay directly measures the binding affinity of a compound for its target receptor. By comparing the ability of the (S) and (R) enantiomers to displace a radiolabeled ligand (e.g., [³H]-gabapentin or [³H]-pregabalin) from the α2δ-1 subunit, we can quantify the stereoselectivity of the interaction.

Detailed Protocol:

-

Membrane Preparation:

-

Homogenize porcine or rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet (crude membrane fraction) in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add in order:

-

Assay buffer (HEPES-buffered saline).

-

A fixed concentration of radioligand (e.g., 5-10 nM [³H]-gabapentin).

-

Increasing concentrations of the unlabeled competitor compound (either the (S)- or (R)-enantiomer, typically from 1 nM to 100 µM).

-

Membrane preparation (50-100 µg of protein).

-

-

Total Binding Control: Contains buffer, radioligand, and membranes (no competitor).

-

Non-specific Binding Control: Contains buffer, radioligand, membranes, and a high concentration of an unlabeled ligand (e.g., 100 µM gabapentin) to saturate all specific binding sites.[11]

-

Incubate the plate for 60 minutes at room temperature.

-

-

Harvesting and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer.

-

Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive radioligand binding assay.

Patch-Clamp Electrophysiology

Causality: This technique provides a functional readout of the drug's effect. By directly measuring ion channel currents in living cells (such as DRG neurons, which are key in pain signaling), we can determine if binding to the α2δ-1 subunit translates into a functional reduction of calcium currents.[12][13][14]

Detailed Protocol:

-

Cell Preparation:

-

Isolate dorsal root ganglion (DRG) neurons from neonatal rats or mice following established and ethically approved protocols.[15]

-

Alternatively, use a cell line (e.g., HEK293 or tsA-201) transiently or stably expressing the human VGCC α1, β, and α2δ-1 subunits.

-

Plate cells onto glass coverslips and culture for 24-48 hours.

-

-

Recording Setup:

-

Transfer a coverslip to the recording chamber of an inverted microscope mounted on a patch-clamp rig.

-

Continuously perfuse the chamber with an external recording solution containing Ba²⁺ or Ca²⁺ as the charge carrier.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with internal solution.

-

-

Whole-Cell Recording:

-

Approach a single, healthy neuron with the patch pipette and form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.

-

Rupture the membrane patch under the pipette to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments) to elicit inward Ca²⁺ (or Ba²⁺) currents. Record the peak current amplitude at each step.

-

-

Drug Application and Measurement:

-

Establish a stable baseline recording of the calcium currents.

-

Apply the (S)- or (R)-enantiomer to the bath via the perfusion system at a known concentration (e.g., 10 µM). Note: Acute effects may be minimal; chronic incubation (hours to days) may be required to observe effects on channel trafficking.[16]

-

After drug application, repeat the series of depolarizing voltage steps and record the resulting currents.

-

-

Data Analysis:

-

Measure the peak current amplitude for each voltage step before and after drug application.

-

Construct a current-voltage (I-V) relationship plot.

-

Calculate the percentage of current inhibition caused by each enantiomer to determine their functional efficacy.

-

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Summary and Future Directions

The therapeutic action of 3-Amino-5-methylhexanoic acid is exclusively and potently delivered by its (S)-enantiomer, pregabalin. This activity is rooted in its high-affinity, stereoselective binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction modulates channel function, leading to a reduction in the presynaptic release of key excitatory neurotransmitters. The (R)-enantiomer, due to its significantly weaker binding affinity, is pharmacologically inert at therapeutic concentrations.

Future research should continue to focus on the precise structural basis of the drug-receptor interaction, potentially through co-crystallization studies, to enable the design of next-generation α2δ-1 ligands with improved affinity, selectivity, or pharmacokinetic profiles. Furthermore, exploring the differential roles of α2δ-1 versus α2δ-2 subunit binding could unveil new therapeutic opportunities for treating a range of neurological disorders.

References

- Field, M. J., Singh, L. (2002). Pregabalin may represent a novel class of anxiolytic agents with a broad spectrum of activity. British Journal of Pharmacology, 135(S1).

- Ansari, M. Y., et al. (2020). Active Enatiomeric Form of Pregabalin Based on Sole and Coupled Chromatography Methods. Oriental Journal of Chemistry, 36(5), 899-911.

- Hendrich, J., et al. (2008). Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin. Proceedings of the National Academy of Sciences, 105(9), 3628-3633.

- Kavvadias, D., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules, 21(11), 1581.

- DeRusha, H., et al. (2019). Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. Journal of Analytical Toxicology, 43(2), 136-142.

- precisionFDA. PREGABALIN, (R)-.

- Shinde, P., et al. (2022).

- Gregoire, L., et al. (2025). EXPRESS: Gabapentin's effect on human dorsal root ganglia: Donor-specific electrophysiological and transcriptomic profiles. Molecular Pain.

- Brown, J. P., et al. (1998). Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain. Analytical Biochemistry, 255(2), 236-243.

- BenchChem. (2025). Application Notes and Protocols: TC-N 1752 in Dorsal Root Ganglion (DRG) Neuron Culture. BenchChem.

- Chen, Z., et al. (2022). Structural basis for CaVα2δ:gabapentin binding. bioRxiv.

- Gregoire, L., et al. (2025). EXPRESS: Gabapentin's effect on human dorsal root ganglia: Donor-specific electrophysiological and transcriptomic profiles. PubMed.

- Gregoire, L., et al. (2024). Gabapentin's Effect on Human Dorsal Root Ganglia: Donor-Specific Electrophysiological and Transcriptomic Profiles. bioRxiv.

- Shinde, P., et al. (2022).

- Liu, S., et al. (2023). A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons. Bio-protocol, 13(22), e4848.

- Li, G., et al. (2011). Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits. Epilepsy Research, 96(1-2), 1-11.

- Anderson, D. R., et al. (2011). Chemical Development of an α2δ Ligand, (3S,5R)-3-(Aminomethyl)-5-methyloctanoic Acid. Organic Process Research & Development, 15(5), 1051-1061.

- Field, M. J., et al. (2007). Pregabalin action at a model synapse: binding to presynaptic calcium channel alpha2-delta subunit reduces neurotransmission in mice. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1133-1140.

- Stahl, S. M. (2004). Pregabalin, a novel anticonvulsant, analgesic, and anxiolytic drug, exhibits class-specific alpha 2 -delta-1 and alpha 2 -delta-2 calcium channel subunit binding.

- Li, G., et al. (2014). Pregabalin is a potent and selective ligand for alpha(2)delta-1 and alpha(2)delta-2 calcium channel subunits.

- ResearchGate. (2014). of the K D and B max values of [ 3 H]-pregabalin binding to various membrane preparations.

- Mortell, K. H., et al. (2006). Structure–activity relationships of α-amino acid ligands for the α2δ subunit of voltage-gated calcium channels. Bioorganic & Medicinal Chemistry Letters, 16(5), 1138-1141.

- Field, M. J., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542.

- PharmaCompass. (3S)-3-(aminomethyl)-5-methylhexanoic acid | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.

- ChemicalBook. (2026). Hexanoic acid,3-(aminomethyl)-5-methyl-, (3R)-. ChemicalBook.

Sources

- 1. (3S)-3-(aminomethyl)-5-methylhexanoic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Pregabalin may represent a novel class of anxiolytic agents with a broad spectrum of activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phmethods.net [phmethods.net]

- 4. researchgate.net [researchgate.net]

- 5. Hexanoic acid,3-(aminomethyl)-5-methyl-, (3R)- | 148553-51-9 [chemicalbook.com]

- 6. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Gabapentin's effect on human dorsal root ganglia: Donor-specific electrophysiological and transcriptomic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

Spectroscopic data for 3-Amino-5-methylhexanoic acid (NMR, IR, Mass Spec)

Foreword: The Analytical Imperative in Modern Drug Development

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of active pharmaceutical ingredients (APIs) and their related compounds is paramount. It forms the bedrock of safety, efficacy, and regulatory compliance. This guide provides an in-depth technical analysis of the spectroscopic data for 3-Amino-5-methylhexanoic acid, a compound of significant interest in medicinal chemistry. Our approach is not merely to present data but to provide a cohesive narrative that integrates Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to build a comprehensive and validated structural profile. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the analytical characterization of this molecule.

The Molecule of Interest: 3-Amino-5-methylhexanoic Acid

3-Amino-5-methylhexanoic acid, often referred to in literature and commerce by its trivial name, Pregabalin, is a gamma-aminobutyric acid (GABA) analogue.[1] Its therapeutic applications as an anticonvulsant, analgesic, and anxiolytic underscore the importance of its precise chemical characterization.[2] The structural integrity of such a molecule is directly linked to its pharmacological activity.

The structure, presented below, reveals a chiral center at the C3 position and a flexible aliphatic chain, which dictates its spectroscopic behavior.

Caption: Molecular Structure of 3-Amino-5-methylhexanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy provides the most detailed insight into the molecular framework of 3-Amino-5-methylhexanoic acid by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol is crucial for reproducible NMR data.

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-Amino-5-methylhexanoic acid in a suitable deuterated solvent (e.g., Methanol-d₄, D₂O). The choice of solvent is critical as it can influence the chemical shifts of labile protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a field strength of 400 MHz or higher for ¹H NMR, to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay that allows for quantitative analysis if required.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is standard for ¹³C NMR to simplify the spectrum to a series of singlets. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a detailed fingerprint of the proton environments within the molecule. The following table summarizes the expected signals.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 2.95 | dd | 1H | Ha-N-CH ₂ | Diastereotopic proton adjacent to the amino group, coupled to Hb and the C3 proton. |

| 2.82 | dd | 1H | Hb-N-CH ₂ | Diastereotopic proton adjacent to the amino group, coupled to Ha and the C3 proton. |

| 2.44 | dd | 1H | Hc-CH ₂-COOH | Diastereotopic proton alpha to the carbonyl group, coupled to Hd and the C3 proton. |

| 2.25 | dd | 1H | Hd-CH ₂-COOH | Diastereotopic proton alpha to the carbonyl group, coupled to Hc and the C3 proton. |

| 2.06 | m | 1H | CH -CH₂-N | Methine proton at the chiral center (C3), coupled to multiple adjacent protons. |

| 1.69 | m | 1H | CH -(CH₃)₂ | Methine proton at C5, coupled to the adjacent CH₂ and the two methyl groups. |

| 1.23 | m | 2H | CH ₂-CH(CH₃)₂ | Methylene protons at C4. |

| 0.92 | t | 6H | CH(CH ₃)₂ | Two equivalent methyl groups at the isopropyl terminus. |

Note: The provided data is based on a published spectrum in CD₃OD.[2] The zwitterionic nature of the molecule in solution can lead to the absence of distinct NH₂ and COOH proton signals due to exchange with the solvent.[3]

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 180.6 | C OOH | Carboxylic acid carbon, deshielded by the two oxygen atoms. |

| 45.9 | C H₂-NH₂ | Carbon adjacent to the amino group. |

| 43.4 | C4 | Aliphatic methylene carbon. |

| 43.1 | C3 | Chiral methine carbon. |

| 33.2 | C2 | Methylene carbon alpha to the carbonyl. |

| 26.2 | C5 | Methine carbon of the isopropyl group. |

| 23.2 | C6' | One of the isopropyl methyl carbons. |

| 22.6 | C6 | The other isopropyl methyl carbon. |

Note: The assignments are based on published data.[2]

Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. For 3-Amino-5-methylhexanoic acid, the IR spectrum provides crucial evidence for its zwitterionic state in the solid form.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

IR Spectral Data and Interpretation

Instead of sharp, distinct peaks for a primary amine (N-H stretch, ~3300-3500 cm⁻¹) and a carboxylic acid (O-H stretch, broad ~2500-3300 cm⁻¹; C=O stretch, ~1700-1725 cm⁻¹), the spectrum of 3-Amino-5-methylhexanoic acid shows characteristic absorptions of a zwitterion.[3]

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| 2500-3000 (multiplet) | N-H stretch (in -NH₃⁺) | The stretching vibration of the ammonium group is broad and appears at lower wavenumbers than a free amine due to hydrogen bonding. |

| ~1600 | Asymmetric COO⁻ stretch | The carboxylate anion exhibits a strong asymmetric stretching vibration. |

| ~1550 | N-H bend (in -NH₃⁺) | The bending vibration of the ammonium group. |

| ~1400 | Symmetric COO⁻ stretch | The symmetric stretching vibration of the carboxylate anion. |

The absence of the characteristic C=O stretching vibration of a carboxylic acid and the presence of the carboxylate and ammonium ion bands are strong indicators of the zwitterionic form.[3]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential tool for confirming the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction and Ionization: The sample can be introduced via direct infusion or coupled to a chromatographic system (e.g., LC-MS). Electrospray Ionization (ESI) is a common technique for this type of molecule.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is used to accurately determine the mass-to-charge ratio (m/z) of the ions.

Mass Spectral Data and Interpretation

The high-resolution mass spectrometry (HRMS) data provides a precise measurement of the molecular mass.

| Ion | Calculated m/z | Measured m/z | Rationale |

| [M+H]⁺ | 160.1332 | 159.1259 | The protonated molecular ion. The measured value confirms the elemental composition of C₈H₁₇NO₂.[2] |

The fragmentation pattern can also be informative. While detailed fragmentation analysis is beyond the scope of this guide, common fragmentation pathways for amino acids involve the loss of water, ammonia, and cleavage of the carbon backbone.

Caption: Simplified Fragmentation Pathway of 3-Amino-5-methylhexanoic Acid

Conclusion: A Unified Spectroscopic Profile